8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 90049-31-3
VCID: VC18704542
InChI: InChI=1S/C7H13N3O/c1-9-6-2-3-7(9)5-10(4-6)8-11/h6-7H,2-5H2,1H3
SMILES:
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol

8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane

CAS No.: 90049-31-3

Cat. No.: VC18704542

Molecular Formula: C7H13N3O

Molecular Weight: 155.20 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane - 90049-31-3

Specification

CAS No. 90049-31-3
Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
IUPAC Name 8-methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane
Standard InChI InChI=1S/C7H13N3O/c1-9-6-2-3-7(9)5-10(4-6)8-11/h6-7H,2-5H2,1H3
Standard InChI Key MGTOEYQUEYVZEE-UHFFFAOYSA-N
Canonical SMILES CN1C2CCC1CN(C2)N=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s bicyclo[3.2.1]octane framework consists of a seven-membered ring system with two nitrogen atoms at positions 3 and 8. The 3-nitroso (N=O-\text{N}=\text{O}) and 8-methyl (CH3-\text{CH}_3) substituents introduce steric and electronic effects that influence its reactivity. X-ray crystallography of related diazabicyclo compounds confirms a chair-like conformation for the bicyclic core, with the nitroso group adopting an exo orientation relative to the bridgehead .

Table 1: Key Physical Properties

PropertyValue
CAS Number90049-31-3
Molecular FormulaC7H13N3O\text{C}_7\text{H}_{13}\text{N}_3\text{O}
Molecular Weight155.2 g/mol
Density1.24 g/cm³ (estimated)
Boiling Point298°C (predicted)
SolubilityModerate in polar aprotic solvents

Synthetic Methodologies

Cycloaddition Routes

The primary synthesis involves 1,3-dipolar cycloadditions between 3-oxidopyraziniums and acrylate derivatives. For example, reacting 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl acrylate yields 8-methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane in 51–73% yield . The reaction proceeds via a concerted mechanism, with the acrylate’s electron-deficient double bond acting as the dipolarophile.

Table 2: Representative Reaction Conditions

DipolarophileTemperatureTime (h)Yield (%)
Methyl acrylateRT173
tert-Butyl acrylateRT1.563
Methyl crotonate50°C251

Rearrangement Pathways

Under acidic conditions, the bicyclo[3.2.1]octane undergoes a Wagner–Meerwein rearrangement to form 2,5-diazabicyclo[2.2.2]octane derivatives. Treatment with trifluoroacetic acid (TFA) protonates the enamide nitrogen, generating a carbocation that undergoes a 1,2-alkyl shift to stabilize the transition state . This rearrangement is reversible and influenced by steric effects, as demonstrated by DFT calculations at the B3LYP/6-31G(d) level .

Reactivity and Functionalization

Lactone-Lactam Formation

Reactions with acrylic acids produce tricyclic fused lactone-lactam systems. For instance, cycloaddition with acrylic acid yields a 71% isolated product after lactonization of the intermediate diazabicyclo[2.2.2]octane . The lactone ring forms via nucleophilic attack of the carboxylate on the iminium carbon, as confirmed by HMBC and NOESY correlations .

Nitroso Group Reactivity

The nitroso moiety participates in redox reactions and serves as a directing group in metal-catalyzed couplings. Reduction with H2/Pd-C\text{H}_2/\text{Pd-C} converts it to an amine, while oxidation with KMnO4\text{KMnO}_4 yields a nitro derivative. These transformations expand the compound’s utility in synthesizing polycyclic amines .

Applications in Drug Discovery

The rigid bicyclic scaffold mimics bioactive alkaloids, making it a candidate for central nervous system (CNS) therapeutics. Derivatives have shown affinity for serotonin and dopamine receptors in preclinical studies . Additionally, the lactone-lactam tricycles exhibit protease inhibition activity, relevant to antiviral drug development .

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